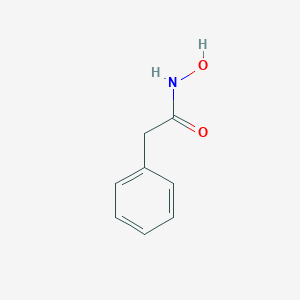

N-Hydroxy-2-phenylacetamide

Vue d'ensemble

Description

L’acide phénylacétohydroxamique est un dérivé d’acide hydroxamique caractérisé par la présence d’un groupe phényle attaché à la structure de l’acide acétohydroxamique. Les acides hydroxamiques sont connus pour leur capacité à chélater les ions métalliques et à inhiber diverses enzymes, ce qui les rend précieux en chimie médicinale et dans d’autres domaines scientifiques .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L’acide phénylacétohydroxamique peut être synthétisé par réaction de l’acide phénylacétique avec le chlorhydrate d’hydroxylamine en présence d’une base telle que l’hydroxyde de sodium. La réaction se déroule généralement comme suit :

- Dissoudre l’acide phénylacétique dans un solvant approprié comme l’éthanol.

- Ajouter le chlorhydrate d’hydroxylamine et l’hydroxyde de sodium à la solution.

- Agiter le mélange à température ambiante pendant plusieurs heures.

- Acidifier le mélange réactionnel pour précipiter le produit.

- Filtrer et purifier le produit par recristallisation .

Méthodes de production industrielle : La production industrielle d’acide phénylacétohydroxamique peut impliquer des voies synthétiques similaires mais à plus grande échelle. Le procédé serait optimisé pour des rendements et une pureté plus élevés, en utilisant souvent des systèmes automatisés pour un contrôle précis des conditions réactionnelles .

Analyse Des Réactions Chimiques

Types de réactions : L’acide phénylacétohydroxamique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les composés nitroso correspondants.

Réduction : Les réactions de réduction peuvent le convertir en amines.

Substitution : Il peut participer à des réactions de substitution nucléophile, en particulier au niveau de la partie acide hydroxamique

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d’acyle peuvent être utilisés en conditions basiques

Principaux produits :

Oxydation : Formation de dérivés nitroso.

Réduction : Formation d’amines.

Substitution : Formation d’acides hydroxamiques substitués

Applications De Recherche Scientifique

L’acide phénylacétohydroxamique a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes métalliques.

Biologie : Agit comme inhibiteur de l’uréase et d’autres métalloenzymes, ce qui le rend utile pour l’étude des mécanismes enzymatiques.

Médecine : Étudié pour son potentiel en tant qu’agent anticancéreux en raison de sa capacité à inhiber les désacétylases d’histones.

Industrie : Employé dans l’extraction et la séparation des ions métalliques des solutions

Mécanisme D'action

L’acide phénylacétohydroxamique exerce ses effets principalement par chélation des ions métalliques et inhibition des métalloenzymes. La partie acide hydroxamique se lie à l’ion métallique, formant un complexe stable qui inhibe l’activité de l’enzyme. Ce mécanisme est particulièrement efficace contre l’uréase et les désacétylases d’histones, ce qui conduit à des applications thérapeutiques potentielles .

Composés similaires :

Acide benzohydroxamique : Structure similaire mais avec un cycle benzénique au lieu d’un groupe phénylacétyle.

Acide acétohydroxamique : Est dépourvu du groupe phényle, ce qui le rend moins hydrophobe.

Acide naphtylacétohydroxamique : Contient un groupe naphtyle, ce qui lui confère des propriétés stériques et électroniques différentes

Unicité : L’acide phénylacétohydroxamique est unique en raison de son groupe phénylacétyle, qui renforce son hydrophobicité et sa capacité à interagir avec les poches hydrophobes des enzymes. Cette caractéristique structurale contribue à sa puissance et à sa sélectivité plus élevées par rapport aux autres acides hydroxamiques .

Comparaison Avec Des Composés Similaires

Benzohydroxamic Acid: Similar structure but with a benzene ring instead of a phenylacetyl group.

Acetohydroxamic Acid: Lacks the phenyl group, making it less hydrophobic.

Naphthylacetohydroxamic Acid: Contains a naphthyl group, providing different steric and electronic properties

Uniqueness: Phenylacetohydroxamic acid is unique due to its phenylacetyl group, which enhances its hydrophobicity and ability to interact with hydrophobic pockets in enzymes. This structural feature contributes to its higher potency and selectivity compared to other hydroxamic acids .

Activité Biologique

N-Hydroxy-2-phenylacetamide, also known as 2-amino-N-hydroxy-2-phenylacetamide, is an organic compound with significant biological activity, particularly in the context of its role as a metalloprotease inhibitor and its potential therapeutic applications. This article explores the compound's biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chemical formula , featuring both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a phenylacetamide structure. This unique configuration contributes to its reactivity and biological activity, particularly through interactions with various enzymes and receptors.

-

Metalloprotease Inhibition :

- This compound functions primarily as a metalloprotease inhibitor . Metalloproteases are essential enzymes involved in numerous biological processes, including tissue remodeling and inflammatory responses. The compound binds to the active site of these enzymes, preventing substrate binding and disrupting their catalytic activity .

- Anti-inflammatory Effects :

- Nephroprotective Properties :

Table 1: Summary of Biological Activities

Case Studies

-

Doxorubicin-Induced Nephrotoxicity :

- In a controlled study, rats treated with this compound showed significant reductions in urinary protein levels and improvements in inflammatory markers compared to untreated controls. The treatment effectively mitigated the nephrotoxic effects of doxorubicin by modulating inflammatory responses and oxidative stress markers .

-

Anti-Arthritic Effects :

- Another study evaluated the anti-inflammatory properties of N-(2-hydroxy phenyl) acetamide in adjuvant-induced arthritis models. The results indicated a marked reduction in paw edema and body weight loss in treated groups, alongside decreased serum levels of IL-1β and TNF-α, suggesting its potential for treating arthritic conditions .

- Antidepressant Activity :

Propriétés

IUPAC Name |

N-hydroxy-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(9-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOQLQZHRCEVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277490 | |

| Record name | N-HYDROXY-2-PHENYLACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5330-97-2 | |

| Record name | N-HYDROXY-2-PHENYLACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-HYDROXY-2-PHENYLACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.